molecular formula C8H9F2N B044915 2-Fluoro-2-(4-fluorophenyl)ethanamine CAS No. 115046-30-5

2-Fluoro-2-(4-fluorophenyl)ethanamine

Cat. No.: B044915
CAS No.: 115046-30-5
M. Wt: 157.16 g/mol
InChI Key: YRGZSEJVNHZQSA-UHFFFAOYSA-N
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Description

2-Fluoro-2-(4-fluorophenyl)ethanamine is an organic compound with the molecular formula C8H9F2N It is a derivative of phenethylamine, where both the ethylamine and phenyl groups are substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(4-fluorophenyl)ethanamine typically involves the fluorination of phenethylamine derivatives. One common method involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene, which is then reduced to 2-(4-fluorophenyl)ethylamine. The final step involves the selective fluorination of the ethylamine group using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(4-fluorophenyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-fluorobenzaldehyde or 4-fluorobenzoic acid, while reduction can produce 2-(4-fluorophenyl)ethylamine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-(4-fluorophenyl)ethanamine is unique due to the presence of fluorine atoms on both the ethylamine and phenyl groups. This dual fluorination enhances its chemical stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-fluoro-2-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGZSEJVNHZQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551404
Record name 2-Fluoro-2-(4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115046-30-5
Record name 2-Fluoro-2-(4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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